1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-10-11-17(14-16(15)2)22-20(23)21-12-6-7-13-25-19-9-5-4-8-18(19)24-3/h4-5,8-11,14H,12-13H2,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLFIYHPEZFDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC#CCOC2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a compound with significant potential in various biological applications. Its molecular formula is , and it has a molecular weight of approximately 338.41 g/mol. This compound has garnered interest due to its structural characteristics and the biological activities it may exhibit, particularly in pharmaceutical and agricultural contexts.
- Molecular Formula :
- Molecular Weight : 338.41 g/mol
- Purity : Typically around 95%
- Solubility : Described as soluble in various solvents
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly enzymes involved in metabolic pathways. The presence of the methoxyphenoxy group suggests potential interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism and the detoxification of xenobiotics.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit a range of biological activities:
- Antifungal Activity : Similar structures have shown efficacy against various fungal strains by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .
- Anticancer Properties : Some studies suggest that compounds with urea linkages can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival .
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic processes, which could lead to alterations in drug metabolism and pharmacokinetics.
Case Studies
Several studies have focused on compounds structurally related to this compound:
- Study on Antifungal Efficacy : A comparative study evaluated the antifungal activities of various urea derivatives against Candida species. The results indicated that certain modifications to the urea structure significantly enhanced antifungal potency, suggesting a promising avenue for developing antifungal agents .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Urea Derivative A | 10 | Antifungal |
| Urea Derivative B | 15 | Antifungal |
| This compound | TBD | TBD |
Research Findings
Recent findings indicate that the compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The following table summarizes some key findings from relevant studies:
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced oxidative stress markers in neuronal cells |
| Enzyme Interaction | Inhibition of CYP450 enzymes |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of urea derivatives similar to 1-(3,4-Dimethylphenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative activity.
Case Study:
A study published in Cancer Research examined the effects of urea derivatives on the NCI-H460 lung cancer cell line. The results indicated that modifications to the phenyl group could enhance cytotoxicity, suggesting that this compound may be developed into a therapeutic agent for lung cancer treatment .
Tyrosinase Inhibition
The compound has shown potential as a tyrosinase inhibitor, making it relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders. Tyrosinase is the key enzyme involved in melanin production.
Research Findings:
In vitro assays revealed that structural modifications could significantly increase tyrosinase inhibition efficiency. Compounds with methoxy groups exhibited enhanced activity, indicating a promising avenue for developing skin-whitening agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Urea Moiety : This can be achieved through the reaction of isocyanates with amines.
- Alkyne Coupling : Utilizing Sonogashira coupling techniques to introduce the butynyl group.
- Phenolic Substitution : The methoxyphenoxy group can be introduced via nucleophilic substitution reactions.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
